molecular formula C10H22ClN2P B14401619 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- CAS No. 89437-94-5

1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)-

Cat. No.: B14401619
CAS No.: 89437-94-5
M. Wt: 236.72 g/mol
InChI Key: VWQBDOYUBDEPQK-UHFFFAOYSA-N
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Description

1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- is a compound belonging to the class of diazaphospholidines. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one phosphorus atom. The presence of the chlorine atom and the bulky tert-butyl groups (1,1-dimethylethyl) further modifies its chemical properties and reactivity.

Preparation Methods

The synthesis of 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- typically involves the reaction of a suitable phosphine precursor with a chlorinating agent in the presence of a base. One common method includes the reaction of a phosphine with N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, lithium chloride, and various oxidizing agents like N2O4 . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- involves the interaction of the phosphorus atom with various molecular targets. The chlorine atom can be displaced by nucleophiles, leading to the formation of new phosphorus-containing compounds. The bulky tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar compounds to 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- include:

These compounds share the diazaphospholidine core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of chlorine and tert-butyl groups in 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- provides distinct reactivity and steric effects, making it valuable in specific research contexts.

Properties

CAS No.

89437-94-5

Molecular Formula

C10H22ClN2P

Molecular Weight

236.72 g/mol

IUPAC Name

1,3-ditert-butyl-2-chloro-1,3,2-diazaphospholidine

InChI

InChI=1S/C10H22ClN2P/c1-9(2,3)12-7-8-13(14(12)11)10(4,5)6/h7-8H2,1-6H3

InChI Key

VWQBDOYUBDEPQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCN(P1Cl)C(C)(C)C

Origin of Product

United States

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